molecular formula C16H23ClFNO B14930655 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide

2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B14930655
M. Wt: 299.81 g/mol
InChI Key: ODDYDILKRAGLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that includes a chloro and fluoro-substituted phenyl ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional steps such as recrystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro or fluoro groups with the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as thrombin. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is a crucial step in blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzyme, effectively blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of isobutyl groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23ClFNO

Molecular Weight

299.81 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C16H23ClFNO/c1-11(2)9-19(10-12(3)4)16(20)8-13-14(17)6-5-7-15(13)18/h5-7,11-12H,8-10H2,1-4H3

InChI Key

ODDYDILKRAGLCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.